molecular formula C9H11IN2O2 B3015974 Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1247527-40-7

Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B3015974
CAS No.: 1247527-40-7
M. Wt: 306.103
InChI Key: ZQRBUHZMAKYCMQ-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a methyl ester functional group, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1,3-diketones with arylhydrazines . The reaction conditions often include the use of catalysts such as Nano-ZnO or Amberlyst-70, which offer eco-friendly attributes and simple reaction workup .

Industrial Production Methods

In industrial settings, the production of this compound may involve a palladium-catalyzed four-component coupling reaction. This method utilizes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide under ambient pressure . This approach is advantageous due to its efficiency and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom and the cyclopropyl group enhances its binding affinity and specificity . The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyclopropyl-4-iodo-1-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 5-cyclopropyl-4-iodo-1-ethyl-1H-pyrazole-3-carboxylate
  • Methyl 5-cyclopropyl-4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-cyclopropyl-4-iodo-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRBUHZMAKYCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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